molecular formula C₁₀H₉BrO₃ B1141784 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone CAS No. 43197-28-0

1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone

Cat. No.: B1141784
CAS No.: 43197-28-0
M. Wt: 257.08
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone is an organic compound that features a brominated benzodioxole ring attached to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a propanone group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the benzodioxole ring. The subsequent step involves the reaction of the brominated intermediate with a suitable propanone derivative under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone involves its interaction with specific molecular targets and pathways. The brominated benzodioxole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The propanone group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Shares the brominated benzodioxole core but differs in the functional group attached.

    1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one: Similar structure with a methoxy group instead of bromine.

    1-(6-Chlorobenzo[d][1,3]dioxol-5-yl)propan-2-one: Chlorine atom replaces the bromine atom.

Uniqueness: 1-(6-Bromo-1,3-benzodioxol-5-yl)-2-propanone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions .

Properties

CAS No.

43197-28-0

Molecular Formula

C₁₀H₉BrO₃

Molecular Weight

257.08

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)propan-2-one

InChI

InChI=1S/C10H9BrO3/c1-6(12)2-7-3-9-10(4-8(7)11)14-5-13-9/h3-4H,2,5H2,1H3

SMILES

CC(=O)CC1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

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